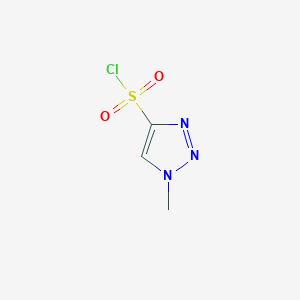
2-Methanesulfonyl-5-methoxy-benzylamine
Vue d'ensemble
Description
Molecular Structure Analysis
The molecular formula of 2-Methanesulfonyl-5-methoxy-benzylamine is C9H13NO3S. It has a molecular weight of 215.27 g/mol.Chemical Reactions Analysis
The hydrochloride salt of 2-Methanesulfonyl-5-methoxy-benzylamine is used as a reactant in the preparation of iminopyridine derivatives . These derivatives are used as α1 adrenoceptor antagonists for the treatment of lower urinary tract diseases .Applications De Recherche Scientifique
Methane Utilization and Environmental Implications
Methanotrophs as Biotechnological Tools : Methanotrophs, bacteria that use methane as their carbon source, offer a variety of biotechnological applications, including the production of single-cell protein, biopolymers, and valuable compounds like methanol and lipids. These applications underscore the potential of methane-utilizing organisms in environmental technology and resource recovery from methane, a potent greenhouse gas (Strong, Xie, & Clarke, 2015).
Photocatalytic Oxidation of Sulfur Compounds : The photocatalytic oxidation of sulfur compounds, including methanesulfonate derivatives, highlights the potential for environmental remediation techniques to mitigate the impact of industrial by-products. This research can inform the development of methods to handle similar compounds in industrial emissions or waste streams (Cantau et al., 2007).
Methane Oxidation and Conversion
Methane Conversion Technologies : Advances in catalysis and chemical engineering have enabled the development of processes for converting methane into more valuable chemicals and fuels. Research in this area includes exploring catalytic systems for methane oxidation and functionalization, potentially relevant for derivatives of methanesulfonate compounds (Adebajo, 2007).
Direct Oxidation of Methane to Methanol : The direct oxidation of methane to methanol represents a significant area of research with implications for the conversion of methane into more useful chemical forms. This process has been studied in various contexts, including heterogeneous and homogeneous catalysis, and could inform approaches for the functionalization of methane-derived compounds (Han et al., 2016).
Propriétés
IUPAC Name |
(5-methoxy-2-methylsulfonylphenyl)methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO3S/c1-13-8-3-4-9(14(2,11)12)7(5-8)6-10/h3-5H,6,10H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNQDJIHQAIEUKA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)S(=O)(=O)C)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methanesulfonyl-5-methoxy-benzylamine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.










![[2-[6-(Oxan-4-ylamino)imidazo[1,2-b]pyridazin-3-yl]phenyl]methanol](/img/structure/B1428416.png)




![cis-hexahydro-1H-thieno[3,4-c]pyrrole hydrochloride](/img/structure/B1428424.png)
